Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate
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Overview
Description
Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group, a methyl group, and a propenyl group attached to a cyclohexa-1,4-diene ring. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate typically involves multiple stepsThe final step involves the addition of sodium acetate to form the sodium salt of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process often includes rigorous purification steps to obtain a high-purity product suitable for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions and reagents used.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Sodium (Z)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate
- Sodium (E)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate
Uniqueness
Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate is unique due to its specific chemical structure, which imparts distinct reactivity and potential biological activities. Its combination of functional groups and the cyclohexa-1,4-diene ring system sets it apart from other similar compounds, making it valuable for various research and industrial applications .
Properties
CAS No. |
50316-92-2 |
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Molecular Formula |
C13H16NNaO4 |
Molecular Weight |
273.26 g/mol |
IUPAC Name |
sodium;2-cyclohexa-1,4-dien-1-yl-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate |
InChI |
InChI=1S/C13H17NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,16,17);/q;+1/p-1/b9-8+; |
InChI Key |
XWVDGMIXJIIFTO-HRNDJLQDSA-M |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC(C1=CCC=CC1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=CC(=O)OC)NC(C1=CCC=CC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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